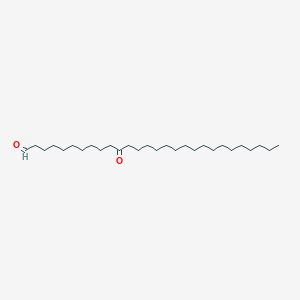
11-Oxooctacosanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Oxooctacosanal is a long-chain oxoaldehyde with the molecular formula C28H54O. It is a derivative of octacosanal, where the 11th carbon atom in the chain is oxidized to form an oxo group. This compound is part of a broader class of long-chain oxoaldehydes and oxoalcohols, which are significant in various biological and industrial contexts .
準備方法
Synthetic Routes and Reaction Conditions
11-Oxooctacosanal can be synthesized through several methods. One efficient synthetic route involves the oxidation of octacosanol. The key step in this synthesis is the preparation of tert-butyl dimethyl octacos-10-enyloxy silane from commercially available lipid-based intermediates such as sebacic acid and stearyl alcohol . The oxidation process typically employs reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions to achieve the desired oxo group at the 11th carbon position.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize robust oxidizing agents and catalysts to ensure high yield and purity. Supercritical fluid extraction and Soxhlet extraction are also employed to isolate and purify the compound from natural sources such as plant waxes .
化学反応の分析
Types of Reactions
11-Oxooctacosanal undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound into 11-Oxooctacosanoic acid.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) can convert this compound into 11-Oxooctacosanol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: 11-Oxooctacosanoic acid.
Reduction: 11-Oxooctacosanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
11-Oxooctacosanal has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other long-chain oxoaldehydes and oxoalcohols.
Medicine: Investigated for its potential cytoprotective effects and its role in lipid metabolism.
Industry: Utilized in the production of waxes and coatings due to its long-chain structure and stability.
作用機序
The mechanism of action of 11-Oxooctacosanal involves its interaction with various molecular targets and pathways. It is primarily responsible for regulating multiple signaling pathways, such as AMPK, PI3K/Akt, and MAPK/NF-κB, to achieve different physiological functions . These pathways are crucial for processes like lipid metabolism, cytoprotection, and anti-inflammatory responses.
類似化合物との比較
Similar Compounds
Octacosanol: A long-chain fatty alcohol with similar biological activities but lacks the oxo group at the 11th position.
11-Oxooctacosanoic acid: The oxidized form of 11-Oxooctacosanal, where the aldehyde group is further oxidized to a carboxylic acid.
11-Oxooctacosanol: The reduced form of this compound, where the aldehyde group is reduced to an alcohol.
Uniqueness
This compound is unique due to its specific oxo group at the 11th carbon position, which imparts distinct chemical reactivity and biological functions. This structural feature differentiates it from other long-chain aldehydes and alcohols, making it valuable in specialized applications in chemistry, biology, and industry.
特性
CAS番号 |
91660-10-5 |
|---|---|
分子式 |
C28H54O2 |
分子量 |
422.7 g/mol |
IUPAC名 |
11-oxooctacosanal |
InChI |
InChI=1S/C28H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-22-25-28(30)26-23-20-17-14-15-18-21-24-27-29/h27H,2-26H2,1H3 |
InChIキー |
QZNPAMVJBSQIEH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


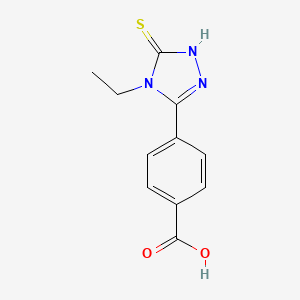
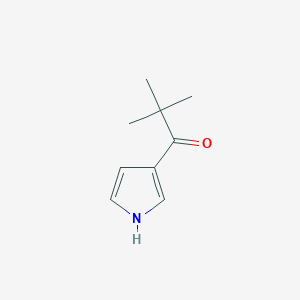
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
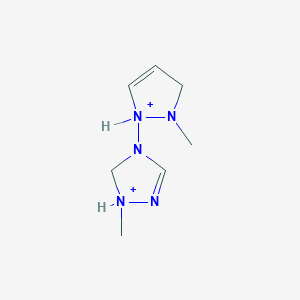


![N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14361015.png)
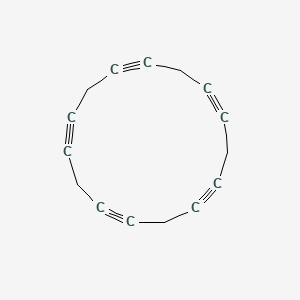
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)

![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)
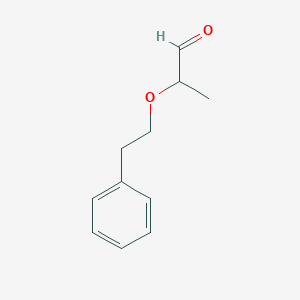
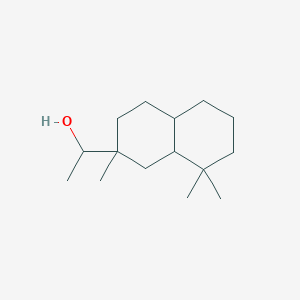
![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
